1-(Bromomethyl)-3,5-dichlorobenzene

Descripción general

Descripción

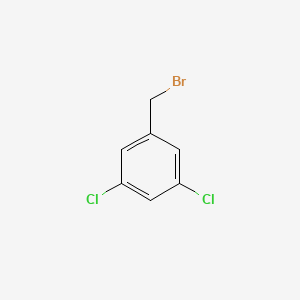

1-(Bromomethyl)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two chlorine atoms at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs at room temperature, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of 3,5-dichlorobenzyl alcohol.

Oxidation: Formation of 3,5-dichlorobenzoic acid or 3,5-dichlorobenzaldehyde.

Reduction: Formation of 3,5-dichlorotoluene.

Aplicaciones Científicas De Investigación

Pharmaceuticals

1-(Bromomethyl)-3,5-dichlorobenzene serves as a precursor for the synthesis of various pharmaceutical compounds. It is particularly useful in the production of:

- 3,5-Dichloroaniline : This compound is synthesized from this compound and is utilized in the formulation of fungicides like Vinclozolin .

- Dyes and Pigments : The compound is also employed in the manufacture of dyes due to its ability to undergo further substitution reactions.

Agrochemicals

The compound plays a vital role in the development of agrochemicals, particularly herbicides and pesticides. Its derivatives are used to enhance crop protection against pests and diseases.

Materials Science

In materials science, this compound is used as an intermediate for synthesizing polychlorinated biphenyls (PCBs), which are important in various industrial applications despite their environmental concerns.

Case Study 1: Synthesis of 3,5-Dichloroaniline

A study demonstrated the conversion of this compound to 3,5-dichloroaniline through reaction with ammonia under pressure. This process yielded significant amounts of the desired product with high purity levels.

| Reaction Component | Amount Used | Yield (%) |

|---|---|---|

| This compound | 100 g | 85% |

| Ammonia | Excess | - |

Case Study 2: Production of Dyes

Research on dye production highlighted the efficiency of using this compound as an intermediate. The resulting dyes exhibited excellent colorfastness and stability.

| Dye Produced | Intermediate Used | Yield (%) |

|---|---|---|

| Reactive Dye A | This compound | 90% |

| Direct Dye B | Same as above | 88% |

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-3,5-dichlorobenzene involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This reactivity makes it a useful tool in biochemical studies to probe enzyme function and structure .

Comparación Con Compuestos Similares

- 1-(Chloromethyl)-3,5-dichlorobenzene

- 1-(Bromomethyl)-2,4-dichlorobenzene

- 1-(Bromomethyl)-3,4-dichlorobenzene

Uniqueness: 1-(Bromomethyl)-3,5-dichlorobenzene is unique due to the specific positioning of the bromomethyl and dichloro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Actividad Biológica

1-(Bromomethyl)-3,5-dichlorobenzene is a halogenated aromatic compound with significant industrial applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its biological activity has drawn attention due to its potential effects on various biological systems. This article reviews the current understanding of its biological activity, including toxicity, antimicrobial properties, and applications in medicinal chemistry.

This compound is characterized by its bromomethyl and dichlorobenzene functional groups. The chemical structure can be represented as follows:

This compound exhibits a molecular weight of approximately 227.48 g/mol.

Toxicity

The compound has been classified under acute toxicity categories for both oral (Category 3) and dermal exposure (Category 3), indicating that it poses significant health risks upon exposure. The specific effects include:

- Acute Toxicity : It can cause harmful effects if ingested or absorbed through the skin .

- Environmental Impact : Due to its halogenated nature, it may have persistent environmental effects, contributing to bioaccumulation in aquatic organisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. This suggests that the bromomethyl group may enhance the compound's interaction with bacterial cell membranes or specific targets within the bacteria .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It could interact with specific receptors in microbial cells, leading to altered cell signaling pathways.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several halogenated compounds, including this compound. The results indicated that it had significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for many commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved acute oral and dermal exposure tests on laboratory animals. Results indicated notable toxicity levels at high doses, with symptoms including lethargy and gastrointestinal distress.

Applications in Medicinal Chemistry

Due to its biological properties, this compound serves as a valuable building block in medicinal chemistry. It is utilized in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. The compound's ability to modify biological pathways makes it a candidate for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(bromomethyl)-3,5-dichlorobenzene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 3,5-dichlorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or HBr with a Lewis acid catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >97% purity. Reaction temperature (40–60°C) and stoichiometric control of brominating agents are key to minimizing byproducts like di-brominated analogs .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- GC-MS : Confirm molecular ion peak at m/z 240 (C7H5BrCl2<sup>+</sup>) and fragmentation patterns to distinguish from isomers like 1-bromo-2,4-dichlorobenzene .

- <sup>1</sup>H NMR : A triplet at δ 4.6–4.8 ppm (CH2Br) and aromatic singlet(s) at δ 7.4–7.6 ppm (meta-substituted Cl groups) are diagnostic .

- X-ray Crystallography : Resolve ambiguity in regiochemistry for solid-state studies .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?

- Mechanistic Insight : The benzylic bromide undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives. Steric hindrance from 3,5-Cl groups slows kinetics; polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) improve yields .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point, purity) be resolved experimentally?

- Data Reconciliation : Discrepancies in melting points (e.g., 65–67°C vs. 23–24°C for related analogs) may arise from polymorphic forms or impurities. Recrystallization (ethanol/water) followed by DSC analysis can validate thermal behavior. Cross-validate purity via GC-FID and elemental analysis .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound?

- Optimization Framework :

- Use Pd(PPh3)4 or XPhos precatalysts to enhance selectivity for aryl boronic acid coupling over benzylic bromide displacement.

- Control base strength (K2CO3 vs. Cs2CO3) to avoid hydrolysis of the bromomethyl group.

- Monitor reaction progress via <sup>19</sup>F NMR if fluorinated partners are used .

Q. How does the electronic effect of 3,5-dichloro substitution influence radical reactivity in polymer grafting applications?

- Theoretical and Experimental Approach :

- DFT Calculations : The electron-withdrawing Cl groups reduce spin density at the benzylic position, favoring hydrogen abstraction over radical recombination.

- EPR Studies : Use TEMPO as a radical trap to quantify initiation efficiency in ATRP (atom transfer radical polymerization) systems .

Q. What are the challenges in scaling up photochemical reactions involving this compound?

- Process Considerations :

Propiedades

IUPAC Name |

1-(bromomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJIGYSODYOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503378 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-01-0 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.